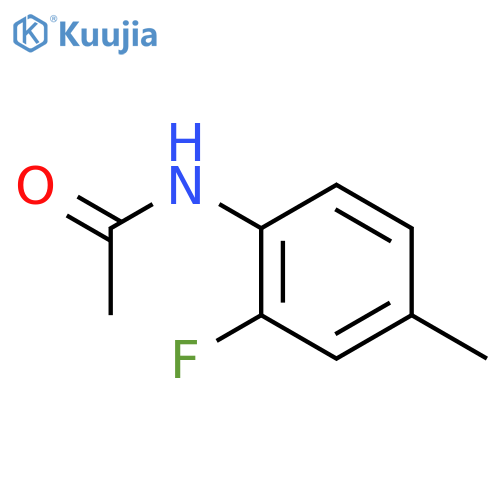

Cas no 326-67-0 (N-(2-Fluoro-4-methylphenyl)acetamide)

N-(2-Fluoro-4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-(2-fluoro-4-methylphenyl)-

- N-(2-fluoro-4-methylphenyl)acetamide

- 2-fluoro-4-methylacetanilide

- 3-fluoro-4-acetylaminotoluene

- N-(2-Fluoro-4-methylphenyl)acetamide

-

- MDL: MFCD11110615

計算された属性

- せいみつぶんしりょう: 167.07500

じっけんとくせい

- PSA: 32.59000

- LogP: 2.74200

N-(2-Fluoro-4-methylphenyl)acetamide セキュリティ情報

N-(2-Fluoro-4-methylphenyl)acetamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Fluoro-4-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D594991-10g |

N-(2-fluoro-4-methylphenyl)acetamide |

326-67-0 | 97% | 10g |

$525 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207845-250mg |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 98% | 250mg |

¥105.00 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31225-250mg |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 97% | 250mg |

¥72.0 | 2024-07-18 | |

| TRC | F600425-50mg |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 50mg |

$ 70.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SP519-200mg |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 97% | 200mg |

224.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207845-100mg |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 98% | 100mg |

¥49 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207845-5g |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 98% | 5g |

¥1870.00 | 2024-08-02 | |

| Aaron | AR01BGOI-5g |

N-(2-Fluoro-4-methylphenyl)acetamide |

326-67-0 | 98% | 5g |

$168.00 | 2025-02-09 | |

| Enamine | EN300-188990-0.05g |

N-(2-fluoro-4-methylphenyl)acetamide |

326-67-0 | 95% | 0.05g |

$39.0 | 2023-09-18 | |

| 1PlusChem | 1P01BGG6-250mg |

N-(2-fluoro-4-methylphenyl)acetamide |

326-67-0 | 97% | 250mg |

$11.00 | 2024-05-05 |

N-(2-Fluoro-4-methylphenyl)acetamide 関連文献

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

N-(2-Fluoro-4-methylphenyl)acetamideに関する追加情報

Acetamide, N-(2-Fluoro-4-Methylphenyl)-: A Comprehensive Overview

Acetamide, N-(2-Fluoro-4-Methylphenyl)-, also known by its CAS number 326-67-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of acetamide, with a unique substitution pattern on the aromatic ring. The presence of a fluoro group at the 2-position and a methyl group at the 4-position of the phenyl ring introduces distinct electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of N-(2-Fluoro-4-Methylphenyl)acetamide typically involves nucleophilic acylation of an appropriate amine precursor. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. Researchers have explored the use of transition metal catalysts and microwave-assisted reactions to optimize this process, aligning with the growing demand for sustainable chemical practices.

In terms of physical properties, N-(2-Fluoro-4-Methylphenyl)acetamide exhibits a melting point of approximately 115°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacological profile of this compound has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Additionally, investigations into its antioxidant properties have revealed its ability to scavenge free radicals, suggesting applications in oxidative stress-related disorders.

Recent research has also explored the use of N-(2-Fluoro-4-Methylphenyl)acetamide as a building block in drug design. Its structure serves as a versatile platform for modifying substituents to enhance bioavailability and target specificity. For instance, fluorine substitution at the 2-position has been shown to improve lipophilicity without compromising metabolic stability.

In industrial applications, this compound finds utility in agrochemicals and specialty chemicals. Its role as an intermediate in the synthesis of more complex molecules highlights its importance in chemical manufacturing. Furthermore, its compatibility with various reaction conditions makes it a valuable reagent in organic synthesis laboratories.

The environmental impact of N-(2-Fluoro-4-Methylphenyl)acetamide has also been a topic of interest. Studies on its biodegradation pathways indicate moderate persistence in aquatic environments, prompting researchers to develop eco-friendly alternatives or methods for its safe disposal.

In conclusion, N-(2-Fluoro-4-Methylphenyl)acetamide stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and favorable properties continue to drive innovative research, positioning it as a key molecule in contemporary chemical science.

326-67-0 (N-(2-Fluoro-4-methylphenyl)acetamide) 関連製品

- 399-31-5(2'-Fluoroacetanilide)

- 941954-98-9(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide)

- 21553-47-9(2-Methoxy-3,5-dimethylbenzoic acid)

- 2228321-87-5(3-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine)

- 922099-08-9(N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide)

- 404929-68-6(6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline)

- 857493-98-2(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-3-(propan-2-yloxy)propylacetamide)

- 216884-00-3(2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester)

- 1251566-28-5(1-[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine)

- 223377-07-9(3-((3-Aminopyridin-2-yl)amino)propanenitrile)